N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(17)15-8-7-12-9-19-14(16-12)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBOKCMBFGQZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and acetamide groups. One common method involves the cyclization of appropriate precursors in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may target bacterial enzymes involved in cell wall synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Mirabegron (Beta-3 Adrenergic Agonist)
Structure: Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) shares the 1,3-thiazole core and acetamide group but includes additional substituents: a hydroxy-phenylethylamine side chain and a para-substituted phenyl ring . Key Differences:
- Molecular Weight : Mirabegron (396.51 g/mol) is heavier due to its extended side chain.
- The target compound lacks the hydroxy-phenylethyl group, which is critical for Mirabegron’s receptor binding.
Table 1: Structural and Functional Comparison with Mirabegron
Anti-Cancer Acetamide Derivatives
Examples :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
Comparison :
- Structural Divergence : These compounds replace the thiazole ring with quinazoline-sulfonyl groups but retain the 4-methoxyphenyl-acetamide moiety .
- Activity : Demonstrated potent anti-cancer effects against HCT-1, SF268, and MCF-7 cell lines via MTT assays . The thiazole core in the target compound may alter binding affinity or metabolic stability compared to quinazoline derivatives.
Table 2: Anti-Cancer Activity of Methoxyphenyl Acetamides
Benzothiazole-Based Acetamides (Patent Derivatives)
Examples :
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Comparison :
- Structural Variation : Benzothiazole replaces thiazole, with halogen or trifluoromethyl groups at position 6 .
Table 3: Benzothiazole vs. Thiazole Acetamides
Intermediate: N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Comparison :
Biological Activity
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.35 g/mol. The compound features a thiazole ring, a methoxyphenyl group, and an acetamide moiety, which are crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.35 g/mol |
| Melting Point | Not specified |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Compounds containing thiazole rings are often associated with diverse pharmacological effects, including:
- Antimicrobial Activity : Thiazole derivatives have shown promising antibacterial and antifungal properties. For instance, similar thiazole compounds have exhibited significant inhibition against various pathogens, suggesting that this compound may also possess antimicrobial effects .
- Anticancer Properties : Thiazole derivatives are recognized for their potential in cancer treatment. Research indicates that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. The presence of the methoxy group may contribute to increased activity against specific tumor types .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : Like other thiazole derivatives, this compound may inhibit key enzymes involved in cellular processes or metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazole-based compounds:
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) indicated that substituents on the thiazole ring play a critical role in enhancing antimicrobial efficacy .
- Cytotoxicity Assessments : Research involving thiazole derivatives showed varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported IC50 values indicating potent activity against A-431 and Jurkat cells for structurally similar compounds .
- Combinatorial Approaches : Some investigations have suggested that combining this compound with other therapeutic agents could lead to synergistic effects, improving overall efficacy while reducing toxicity .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm proton environments (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 331.12 m/z) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
How can computational methods optimize reaction pathways for novel derivatives?
Advanced
The ICReDD framework integrates quantum chemistry and machine learning:
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states for key steps (e.g., thiazole cyclization) .
- Condition Screening : Machine learning predicts optimal solvents/catalysts from historical data (e.g., DMF vs. DMSO for yield improvement) .
- Feedback Loops : Experimental data refine computational models iteratively .
Which functional groups dictate reactivity in this compound?
Q. Basic
- Thiazole Ring : Participates in electrophilic substitution (e.g., bromination at C-5) .
- Acetamide Side Chain : Susceptible to hydrolysis under acidic/basic conditions .
- 4-Methoxyphenyl Group : Enhances electron density, influencing π-π stacking in target binding .
What advanced techniques study interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for Protein X) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolves binding conformations in membrane-bound targets (e.g., GPCRs) .
How stable is this compound under varying pH and temperature conditions?
Q. Basic
- pH Stability : Stable at pH 5–7; hydrolyzes in strong acid (pH < 3) or base (pH > 9) .
- Thermal Stability : Decomposes above 150°C; store at –20°C in anhydrous DMSO .
What strategies are used to synthesize complex analogs with improved pharmacokinetics?
Q. Advanced
- Synthon Approach : Introduce morpholine or pyridyl groups via Suzuki coupling to enhance solubility .
- Prodrug Design : Mask the acetamide as an ester for improved bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites for structural modification .
What methods ensure purity for in vivo studies?
Q. Basic
- HPLC : Purity >98% using a C18 column (MeCN/H2O gradient) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How is pharmacokinetic profiling conducted for this compound?
Q. Advanced
- In Vitro Assays : Microsomal stability (CYP450 metabolism), plasma protein binding .
- In Vivo Models : Administer IV/PO to rodents; quantify plasma levels via LC-MS/MS .
- ADMET Prediction : Software like Schrödinger QikProp estimates logP, BBB permeability .
Notes
- Advanced FAQs emphasize mechanistic and optimization strategies, while basic FAQs focus on standard protocols.
- Tables and methodological details align with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
